N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a triazolo-pyridazine core substituted with fluorinated aromatic groups and a thioacetamide side chain. The compound’s structure combines a [1,2,4]triazolo[4,3-b]pyridazine scaffold—a bicyclic heteroaromatic system—with a sulfur-linked acetamide moiety. The 3-fluorophenyl group at position 3 of the triazolo-pyridazine and the 4-fluorobenzyl group on the acetamide chain introduce electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence binding interactions in biological systems.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-15-6-4-13(5-7-15)11-23-18(28)12-29-19-9-8-17-24-25-20(27(17)26-19)14-2-1-3-16(22)10-14/h1-10H,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALAMIRKVUPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader family of triazolo-pyridazine derivatives. Below is a systematic comparison with structurally related analogs identified in the evidence (Table 1):
Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives
| Compound ID / Synonym | Core Substituents (Triazolo-Pyridazine) | Acetamide/Thioacetamide Substituents | Fluorine/Other Halogen Substitutions |
|---|---|---|---|
| Target Compound | 3-(3-fluorophenyl) | N-(4-fluorobenzyl)-thioacetamide | Two fluorine atoms (phenyl groups) |
| 894037-84-4 / 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 6-(4-chlorophenyl) | Unsubstituted thioacetamide | Chlorine at para-phenyl position |
| 894049-45-7 / 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 6-(4-methoxyphenyl) | Unsubstituted thioacetamide | Methoxy group (electron-donating) |
| 894067-38-0 / N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | 3-methyl | N-phenylacetamide (no sulfur linkage) | None |
| 891117-12-7 / 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | 3-methyl, 6-(4-ethoxyphenyl) | 4-ethoxyphenyl-acetamide | Ethoxy group (lipophilic modifier) |
Key Observations
Substituent Effects on Electronic Properties: The target compound’s 3-fluorophenyl group contrasts with chlorine (894037-84-4) and methoxy (894049-45-7) substituents in analogs. Fluorine’s electronegativity may reduce metabolic oxidation compared to methoxy groups, while chlorine’s bulkiness could sterically hinder target engagement .
Role of the Acetamide Chain: The 4-fluorobenzyl group in the target compound introduces a second fluorine atom, enhancing lipophilicity and possibly improving blood-brain barrier penetration relative to non-fluorinated analogs like 891117-12-7 (ethoxy-substituted) .
Biological Implications :
- Compounds with para-substituted aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) may exhibit varied binding affinities in kinase inhibition assays due to differences in steric and electronic interactions.
- The thioacetamide moiety in the target compound and 894037-84-4/894049-45-7 could facilitate hydrogen bonding or covalent interactions with cysteine residues in enzymatic targets, a feature absent in acetamide-only derivatives like 894067-38-0 .
Research Findings and Limitations
While the provided evidence lacks explicit pharmacological or biochemical data for the target compound, inferences can be drawn from structural trends:
- Metabolic Stability: Fluorine substitution is associated with reduced cytochrome P450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
- Toxicity Considerations : Thioether-containing compounds (e.g., target compound, 894037-84-4) may pose higher reactivity risks, such as glutathione adduct formation, compared to oxygen-linked analogs.
Gaps in Evidence
- No kinetic (e.g., IC₅₀) or thermodynamic (e.g., binding constants) data are available for direct potency comparisons.
- Synthetic routes, solubility, and in vivo efficacy remain unaddressed in the provided sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
